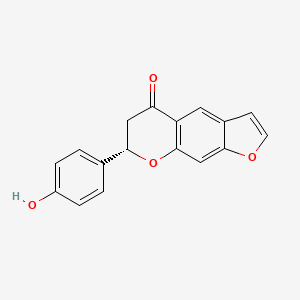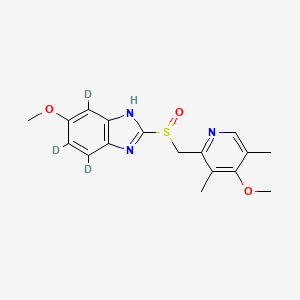
Furano(2',3':7,6)-4'-hydroxyflavanone
Vue d'ensemble
Description
Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is a member of the class of aurones that is aurone with a furan ring fused across positions C-6, and -7 . It is a metabolite, which is any intermediate or product resulting from metabolism .
Molecular Structure Analysis
The molecular structure of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is characterized by a furan ring fused across positions C-6, and -7 . The formula is C17H10O3 with a net charge of 0. The average mass is 262.25950 and the mono-isotopic mass is 262.06299 .Applications De Recherche Scientifique
Identification in Natural Sources : Furano(2'',3'',7,6)-4'-hydroxyflavanone was identified as one of the chemical constituents isolated from the seed of Psoralea corylifolia. This compound was a new discovery named psoraleflavanone (Liu, Bai, Chen, & Zhao, 2008).
Synthesis and Chemical Studies : There have been studies focusing on the synthesis of related furano-isoflavones, which provide insights into the synthetic pathways that could be relevant for furano(2'',3'',7,6)-4'-hydroxyflavanone. For example, the synthesis of furano(2′,3′: 7,8)-isoflavone from certain precursors has been detailed (Fukui & Kawase, 1958).
Isolation from Plant Sources : Various studies have reported the isolation of furano-flavonoids from different plant sources. For instance, a new furanoflavone named sanaganone was isolated from the root bark of Millettia sanagana, along with other furanoflavones, which indicates the diversity of these compounds in plant sources (Mbafor, Atchadé, Nkengfack, Fomum, & Sterner, 1995).
Allelopathic Effects : A study on Desmodium uncinatum identified isoflavanones in its root exudate, which included compounds structurally related to furano(2'',3'',7,6)-4'-hydroxyflavanone. These compounds demonstrated potential allelopathic effects, suggesting a role in plant interactions (Tsanuo, Hassanali, Hooper, Khan, Kaberia, Pickett, & Wadhams, 2003).
Pharmacological Potential : Research on prenylflavone derivatives from Psoralea corylifolia indicated potential PPAR-γ agonist activity, highlighting the pharmacological interest in similar flavonoid structures (Ma, Huang, Zhao, Du, Feng, Huang, Li, & Guo, 2016).
Propriétés
IUPAC Name |
(7S)-7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVPPPMIRNLSA-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






